molecular formula C8H7BrO3 B121415 Methyl 4-bromo-3-hydroxybenzoate CAS No. 106291-80-9

Methyl 4-bromo-3-hydroxybenzoate

Cat. No. B121415
M. Wt: 231.04 g/mol
InChI Key: VYOFPLOREOHCDP-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3-hydroxybenzoate” is a reactant used in the preparation of selective inhibitors . It has a molecular weight of 231.05 .


Synthesis Analysis

The synthesis of “Methyl 4-bromo-3-hydroxybenzoate” typically involves an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III), yielding all the three possible dicarbomethoxy-dibenzo-p-dioxins .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 4-bromo-3-hydroxybenzoate”. Its InChI code is “1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3” and the InChI key is "VYOFPLOREOHCDP-UHFFFAOYSA-N" .


Chemical Reactions Analysis

In the unsymmetrical Ullman reaction, “Methyl 4-bromo-3-hydroxybenzoate” reacts with methyl 5-bromovanillate to yield all the three possible dicarbomethoxy-dibenzo-p-dioxins .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-3-hydroxybenzoate” has a density of 1.6±0.1 g/cm³, a boiling point of 318.0±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 47.6±0.3 cm³ and a polar surface area of 47 Ų .

Scientific Research Applications

Application in Organic Chemistry

“Methyl 4-bromo-3-hydroxybenzoate” is a chemical compound used as a reactant in the preparation of selective inhibitors .

Method of Application

In an unsymmetrical Ullman reaction, “Methyl 4-bromo-3-hydroxybenzoate” is reacted with “methyl 5-bromovanillate”. This reaction yields three possible dicarbomethoxy-dibenzo-p-dioxins . These products are then separated by repeated chromatography over silica gel .

Results and Outcomes

The Ullman reaction results in the formation of three possible dicarbomethoxy-dibenzo-p-dioxins . Unfortunately, the sources did not provide any quantitative data or statistical analyses for this reaction.

Safety And Hazards

“Methyl 4-bromo-3-hydroxybenzoate” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 4-bromo-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOFPLOREOHCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423741
Record name methyl 4-bromo-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-hydroxybenzoate

CAS RN

106291-80-9
Record name methyl 4-bromo-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-3-hydroxybenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-hydroxybenzoic acid (30 mmol) in methanol (100 mL) was added concentrated sulfuric acid (2.6 mL). The solution was heated at reflux for 5 hours, cooled to 0° C., and then brought to pH 7 by adding saturated aqueous sodium carbonate. The solution was evaporated to one-third the original volume. Water was added and the product was extracted into ethyl acetate. The organic extracts were washed with water and brine and dried over anhydrous sodium sulfate. Evaporation gave 6.15 g (89%) of the product as a white solid, m.p. 130-132° C.
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

1.5 ml of thionyl chloride was added to 40 ml of MeOH at 0° C. The solution was stirred for 10 min and 5 g of 4-Bromo-3-hydroxy-benzoic acid was added. The reaction was stirred for 16 h at RT then heated to 50° C. for 3 h. The solvents were removed under reduced pressure. The residue was used directly in the next step. Yield 5.92 g
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-hydroxy-benzoic acid (prepared according to J. Amer. Chem Soc. 1946, 68, 574) (5 g, 32.8 mmol) in MeOH (100 mL), conc. H2SO4 (1 mL) is added. The solution is refluxed for 14 h, then concentrated to about 30 mL and poured into a water. The aqueous layer is extracted with ether (50 mL×4) and the combined organic extracts are neutralized with a saturated aqueous solution of NaHCO3 (50 mL×2), washed with brine (50 mL), dried over Na2SO4, filtered and concentrated to give the title compound as a white powder. TLC, Rf (AcOEt)=0.9. 1H-NMR (CDCl3, 300 MHz): δ=5.8 (bs, 1H), 7.45 (d, 1H), 7.55 (d, 1H), 7.7 (s, 1H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a suspension of methyl 4-amino-3-hydroxybenzoate 69 (21.7 g, 127 mmol) in water (115 mL) at 0° C. was added a solution of sodium nitrite (9.1 g, 127 mmol) in water (50 mL). The resultant mixture was stirred at 0° C. for 1 h. Meanwhile, copper sulfate pentahydrate (42.4 g, 169 mmol) was dissolved in water (135 mL) with heating and sodium bromide (26.4 g, 257 mmol) was added slowly with stirring. The resultant dark green solution was stirred for 5 min, and then was treated with a solution of sodium sulfite (11.3 g, 90 mmol) in water (40 mL). The resultant lime green slurry was stirred for 5 min, and then cooled by the addition of ice. The ice water was decanted off, carefully avoiding dryness. The residue was rinsed with water (3×) and the resultant white solid was dissolved in 115 mL concentrated HBr (115 mL). This acidic copper bromide solution was added to the diazonium salt suspension (see above) at 0° C. The resultant mixture was gradually heated up to 100° C., then stirred at this temperature for 1 h. Significant foaming was observed. After this time, the reaction mixture was cooled and brought to pH 4–5 by the addition of sodium carbonate. EtOAc was added and the mixture was filtered. The filtrate was extracted with EtOAc (3×). The organic layers were dried over Na2SO4 and filtered to give 70. 1H NMR (400 MHz CDCl3) δ: 3.91 (s, 3H), 5.81 (br s, 1H), 7.48 (dd, J=8.5 Hz, 1.4 Hz, 1H), 7.54 (d, J=8.5 Hz, 1H), 7.68 (s, 1H). MS (EI) m/z (M−H−) 229.
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
42.4 g
Type
catalyst
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
Name
Quantity
115 mL
Type
solvent
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26.4 g
Type
reactant
Reaction Step Five
Quantity
11.3 g
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name

Synthesis routes and methods V

Procedure details

The title compound was prepared according to the method reported by Faltis et al.[Faltis, 1941] using 4-bromo-3-hydroxybenzoic acid (5.7 g, 26.26 mmol) and concentrated sulphuric acid (98% solution, 1.4 mL, 26.26 mmol) in anhydrous MeOH (150 mL) to give methyl 4-bromo-3-hydroxybenzoate as a colourless crystalline powder (5.4 g, 89%) after recrystallisation from MeOH; mp. 126-127° C., lit.[Faltis, 1941] (hexane) 124-125° C.; δH (270 MHz, CDCl3) 3.90 (s, 3H), 5.75 (bs, 1H—exchanges with D2O), 7.46 (dd, J=8.4, 2.0, 1H), 7.53 (d, J=8.2, 1H), 7.67 (d, J=1.7, 1H); LRMS (FAB+) m/z (rel. intensity) 232.0 (94, [C8H781BrO3+H]), 230.8 (100, [C8H779BrO3+H]); LC-MS (APCI−): tR=3.72 min, m/z 230.96 (M−H); HPLC: tR=2.04 min (99%); HRMS (FAB+) Found 232.96325; C8H8O381Br requires 232.96363.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
HR Huang, ZY Du, YJ Lu, YX Fang… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C8H7BrO3, the methoxycarbonyl group is twisted at a dihedral angle of 8.06 (4)° with respect to the benzene ring. In the crystal, molecules are connected by O …
Number of citations: 2 scripts.iucr.org
A Saeed, M Qasim, J Simpson - Acta Crystallographica Section C …, 2013 - scripts.iucr.org
… et al., 1987) and angles in (I) are normal and similar to those found in similar structures, such as methyl 4-bromobenzoate (Bolte & Wissler, 2006), methyl 4-bromo-3-hydroxybenzoate (…
Number of citations: 4 scripts.iucr.org
Z Chen, R Cheng, J Yang, T Shao, N Vasdev, C Ran… - 2018 - Soc Nuclear Med
… Results: FEPAD was synthesized from methyl 4-bromo-3-hydroxybenzoate in ~10% yield over 4 steps. FEPAD showed strong binding affinity in vitro to hydrolysis assay and human …
Number of citations: 3 jnm.snmjournals.org
Z Nie, C Perretta, J Lu, Y Su, S Margosiak… - Journal of medicinal …, 2005 - ACS Publications
… Methyl 4-Bromo-3-hydroxybenzoate (18). To methyl 3-hydroxybenzoate (16, 10 g, 66 mmol) in acetic acid (40 mL) was added bromine (3.4 mL, 66 mmol) dropwise. After stirring at room …
Number of citations: 136 pubs.acs.org
TH Fisher, WE McHenry, EG Alley… - Journal of Agricultural …, 1983 - ACS Publications
… 3-bromo-4-hydroxybenzoate, methyl 3-bromo4-hydroxybenzoate, isopropyl 5-bromo-2-hydroxybenzoate, methyl 5-bromo-2-hydroxybenzoate,and methyl 4bromo-3-hydroxybenzoate. p-…
Number of citations: 4 pubs.acs.org
H Zhang, BX Li, B Wong, A Stumpf… - The Journal of …, 2018 - ACS Publications
… Overall, the convergent synthesis of GDC-0908 (1) involves 12 steps with 8 longest linear steps from commercially available starting materials methyl 4-bromo-3-hydroxybenzoate (5), 2-…
Number of citations: 10 pubs.acs.org
LWL Woo, C Bubert, OB Sutcliffe, A Smith… - Journal of medicinal …, 2007 - ACS Publications
… Methyl 4-Bromo-3-hydroxybenzoate (16c). The title compound was prepared according to … To a solution of the methyl 4-bromo-3-hydroxybenzoate, 16c (4.0 g, 17.31 mmol), in …
Number of citations: 98 pubs.acs.org
A Quattropani, WHB Sauer, S Crosignani… - …, 2015 - Wiley Online Library
… Compound 56 c was prepared from methyl 4-bromo-3-hydroxybenzoate 53 d. After Suzuki cross-coupling with ortho-tolylboronic acid, phenol alkylation with ethyl bromide was …
AA Ansar - 2023 - duo.uio.no
… The first step towards synthesizing ligand 8 was Suzuki-Miyaura cross-coupling reaction between commercially available reactants methyl 4-bromo-3-hydroxybenzoate and (4-(…
Number of citations: 0 www.duo.uio.no
AS Causton - 2001 - open.library.ubc.ca
… (6) : Methyl 4-Bromo-3-hydroxybenzoate:317 A mixture of dimethyl sulfate (48.90 g, 390 mmol, HIGHLY TOXIC), 4-Bromo-3hydroxybenzoic acid 5 (21.14 g, 97 mmol), K2 C03 …
Number of citations: 1 open.library.ubc.ca

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